Grisorixin
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Overview
Description
Grisorixin is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.
Scientific Research Applications
Effects on Myocardial Cells and Cardiovascular Function :
- Grisorixin, a monocarboxylic ionophore, has been shown to increase coronary blood flow and myocardial uptake of thallium-201. It also stimulates the heart and affects the distribution of thallium-201 in myocardial cells, as well as oxidative metabolism (Maublant et al., 1985).
- In isolated perfused working rat hearts, this compound induced a transient stimulation of heart work and an increase in coronary flow, suggesting a shift towards anaerobic glycolysis due to partial inhibition of oxidative metabolism (Chollet-Debord et al., 1986).
- Additionally, this compound showed potent coronary vasodilator properties in anesthetized dogs, with varying effects based on dosage. At low doses, it primarily acted as a coronary vasodilator, while higher doses induced inotropic and hypertensive effects (Moins et al., 1982).
Ionophorous Properties and Effects on Ion Transport :
- This compound is part of the nigericin group of ionophorous antibiotics and has been shown to influence the transport of ions across biological membranes. This includes its effects on potassium and sodium concentrations in the context of cardiovascular function (Moins et al., 1979).
- Studies on its complexation with monovalent cations and the interactions between these cations and this compound have provided insights into its function as an ionophore (Gachon et al., 1975).
Metabolic Effects on Myocardial Cells :
- Research has also focused on assessing the metabolic effects of this compound on myocardial cells, especially concerning the facilitation of anaerobic metabolism and impairment of aerobic metabolism (Maublant et al., 1984).
Other Applications and Studies :
- There have been studies on the microbial conversion of this compound, showing that it can be bioconverted by certain strains of Streptomyces, leading to altered ionophorous and antibiotic properties (Cuer et al., 1983).
- The thermotropic behavior of phospholipid-water multibilayers has been studied in the presence of this compound, revealing its interactions with lipid bilayers and its effects on the phase transition temperature of the phospholipid matrix (Mellier, 1991).
Properties
Molecular Formula |
C40H68O10 |
---|---|
Molecular Weight |
709 g/mol |
IUPAC Name |
(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C40H68O10/c1-21-12-13-28(45-33(21)26(6)36(41)42)18-29-19-30(44-11)27(7)40(47-29)25(5)20-38(9,50-40)32-14-15-37(8,48-32)35-23(3)17-31(46-35)34-22(2)16-24(4)39(10,43)49-34/h21-35,43H,12-20H2,1-11H3,(H,41,42)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1 |
InChI Key |
ZITSQIZMRMDQLE-SJSJOXFOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(C)O)C)C)C)C)C)OC |
SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC |
Canonical SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC |
Synonyms |
epigrisorixin grisorixin grisorixin, monocesium salt grisorixin, monolithium salt grisorixin, monopotassium salt grisorixin, monorubidium salt grisorixin, monosilver (+1) salt grisorixin, monosodium salt grisorixin, monothallium (+1) salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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